molecular formula C5H9Cl2N B2365148 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 1886967-25-4

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2365148
CAS No.: 1886967-25-4
M. Wt: 154.03
InChI Key: MYSGDXVBKMKAST-UHFFFAOYSA-N
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Description

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₉Cl₂N and a molecular weight of 154.04 g/mol . It is primarily used for research purposes and is known for its unique bicyclic structure, which consists of a three-membered ring fused to a four-membered ring. This compound is often utilized in various scientific studies due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with chlorinating agents. One common method includes the chlorination of bicyclo[1.1.1]pentan-1-amine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its specific chlorine substituent, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted research and applications .

Properties

IUPAC Name

3-chlorobicyclo[1.1.1]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSGDXVBKMKAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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